2-Phenyl-5-pentafluorosulfanyl-1H-indole

Description

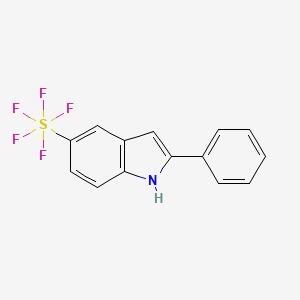

2-Phenyl-5-pentafluorosulfanyl-1H-indole is a substituted indole derivative featuring a phenyl group at position 2 and a pentafluorosulfanyl (SF₅) group at position 5. The SF₅ group is a strong electron-withdrawing substituent, known to enhance thermal stability, lipophilicity, and resistance to metabolic degradation in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

pentafluoro-(2-phenyl-1H-indol-5-yl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-6-7-13-11(8-12)9-14(20-13)10-4-2-1-3-5-10/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGZMQMTQDVULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of indole, particularly those containing the phenyl and pentafluorosulfanyl groups, exhibit significant anticancer properties. Studies have shown that certain analogs demonstrate low nanomolar inhibition of ATPase activity in p97, a protein implicated in cancer cell proliferation. For instance, compounds derived from the 2-phenyl indole core have been optimized to enhance their potency against various cancer cell lines, including renal and prostate cancers .

Case Study: Inhibition of p97 ATPase

A specific study focused on optimizing phenyl indole inhibitors targeting p97 ATPase. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating their potential as therapeutic agents against cancer. The structure-activity relationship (SAR) studies revealed that modifications to the indole structure significantly impact biological activity, emphasizing the importance of chemical modifications in optimizing therapeutic effects .

Insecticidal Properties

The pentafluorosulfanyl group is associated with enhanced insecticidal activity. In studies evaluating related compounds, those containing the SF5 group demonstrated significant larvicidal effects against Plutella xylostella larvae at concentrations as low as 10 ppm. This suggests that 2-phenyl-5-pentafluorosulfanyl-1H-indole could potentially exhibit similar insecticidal properties, making it a candidate for agricultural applications .

Structure-Activity Relationship (SAR) Studies

The SAR studies conducted on phenyl indole derivatives indicate that modifications to the indole structure can significantly impact biological activity. For example, the presence of fluorine atoms has been shown to enhance binding affinity and potency against various targets. These insights are crucial for the design of new therapeutic agents and agrochemicals .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and molecular features of 2-Phenyl-5-pentafluorosulfanyl-1H-indole with its analogs:

Key Observations:

Lipophilicity : SF₅-containing compounds exhibit higher logP values compared to halogen-only analogs, suggesting improved membrane permeability in biological systems .

Structural Characterization:

- Spectroscopy : ¹⁹F NMR (as in ) would be essential for confirming SF₅ substitution patterns due to distinct fluorine chemical shifts .

Q & A

Q. What are the recommended safety precautions and storage conditions for handling 2-Phenyl-5-pentafluorosulfanyl-1H-indole in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Engineering Controls: Work in a fume hood to minimize inhalation risks. Ensure adequate ventilation to prevent dust/aerosol formation .

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to light or moisture .

- Spill Management: Collect solid material using a vacuum or damp cloth. Avoid dry sweeping to prevent dust dispersion .

Q. What analytical techniques are essential for confirming the structure and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and NMR to verify substituent positions and fluorine environments .

- Mass Spectrometry: High-resolution mass spectrometry (e.g., FAB-HRMS) confirms molecular weight and isotopic patterns .

- Chromatography: Thin-layer chromatography (TLC) or HPLC monitors purity. A single spot/peak indicates high purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low reaction efficiency?

Methodological Answer:

- Catalyst Screening: Test copper(I) iodide (CuI) or other transition-metal catalysts to accelerate coupling reactions, as seen in analogous indole syntheses .

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, PEG-400) to improve solubility and reaction kinetics .

- Purification Strategies: Use gradient column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product from byproducts .

- Reaction Monitoring: Employ real-time techniques like in-situ FTIR or LC-MS to identify incomplete reactions or side products.

Q. What methodologies are effective for resolving contradictions between crystallographic data and computational modeling results for this compound?

Methodological Answer:

- Software Cross-Validation: Compare refinement results using SHELXL (for small-molecule crystallography) and ORTEP-III (for visualizing thermal ellipsoids) to identify discrepancies in bond lengths/angles .

- Conformational Analysis: Apply Cremer-Pople puckering parameters to assess ring non-planarity if crystallographic data suggests deviations from computational models .

- Data Reconciliation: Re-examine diffraction data for twinning or disorder using WinGX tools. Adjust refinement constraints (e.g., isotropic vs. anisotropic thermal parameters) .

Q. How can researchers address solubility challenges for biological assays involving this compound?

Methodological Answer:

- Solvent Blends: Prepare stock solutions in DMSO (≤50 mg/mL) and dilute with biocompatible solvents like PEG-300 or saline. Avoid aqueous buffers unless stability is confirmed .

- Surfactant Use: Add Tween-80 (0.5–1% v/v) to enhance solubility in physiological media .

- Ultrasonication: Apply brief sonication (≤50°C) to disperse aggregates without degrading the compound .

Data Contradiction and Validation

Q. What systematic approaches are recommended for resolving conflicting spectroscopic or chromatographic data during characterization?

Methodological Answer:

- Multi-Technique Cross-Check: Correlate NMR shifts with IR functional group signals (e.g., C-F stretches at ~1100 cm) and HRMS fragmentation patterns .

- Batch Reproducibility: Replicate syntheses under identical conditions to rule out procedural variability.

- External Calibration: Use certified reference standards (if available) to validate instrument accuracy.

Crystallography and Computational Modeling

Q. Which software tools are most suitable for solving and refining the crystal structure of this compound?

Methodological Answer:

- Structure Solution: Use SHELXD or SHELXS for phase determination from X-ray diffraction data .

- Refinement: SHELXL is preferred for small-molecule refinement due to its robust handling of hydrogen bonding and disorder .

- Visualization: ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.